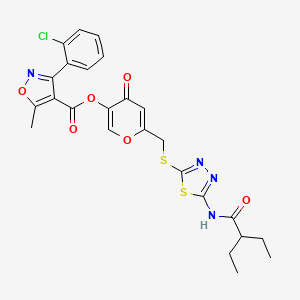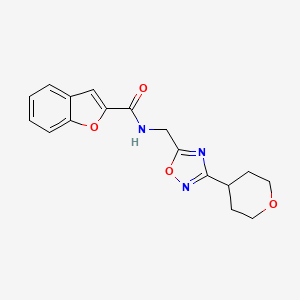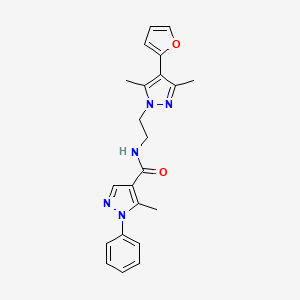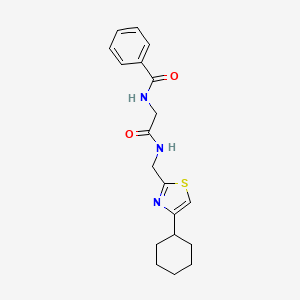![molecular formula C23H20N6O3 B2741194 N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide CAS No. 1185023-12-4](/img/structure/B2741194.png)
N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide is a subject of interest due to its unique structure and potential applications in various fields of scientific research. The synthesis and characterization of novel derivatives related to this compound, including their anti-angiogenic and DNA cleavage activities, have been explored. For instance, certain piperidine analogues efficiently blocked the formation of blood vessels in vivo and exhibited notable DNA binding/cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Pharmacological Investigations
Pharmacological studies have focused on the modification and analysis of similar compounds to improve their pharmacokinetic profiles and to assess their analgesic activity. Research into the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a related compound, has led to the discovery of novel analogs with improved pharmacological and tolerability profiles compared to the lead compound, indicating the potential for development into effective treatments for chronic pain (Nie et al., 2020).
Biological Evaluation and Potential Therapeutic Applications
The exploration of heterocyclic carboxamides as potential antipsychotic agents has involved the synthesis and evaluation of compounds bearing similarity to the discussed chemical structure. These studies have led to the identification of derivatives with potent in vivo activities and favorable profiles in behavioral models, highlighting their potential as backup compounds for antipsychotic therapies (Norman et al., 1996).
Solvatochromism and Fluorescence Properties
Research into pyrene-based D–π–A dyes has revealed that compounds incorporating piperidine and secondary N-alkyl carboxamide groups demonstrate solvatochromism and high fluorescence brightness in both apolar solvents and water. These findings suggest the potential for applications in bioimaging and the development of fluorescence-based sensors (Niko et al., 2014).
Neurotransmitter Release and Reuptake Inhibition
The investigation of novel diphenylbutylpiperazinepyridyl derivatives has contributed to our understanding of their effects on neurotransmitter release and reuptake, particularly concerning serotonin, noradrenaline, and dopamine. This research provides insights into the development of new therapeutic agents for psychiatric disorders (Pettersson, 1995).
Propiedades
IUPAC Name |
5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-15-4-6-16(7-5-15)21-26-20(32-27-21)13-28-14-24-22-19(23(28)30)12-25-29(22)17-8-10-18(31-2)11-9-17/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAJHOODXFXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)


![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)


![N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2741122.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)
